
(3S)-3-cyclopropylmorpholine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-cyclopropylmorpholine;hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms. The addition of a cyclopropyl group to the morpholine ring enhances its chemical properties and potential applications. The hydrochloride form indicates that the compound is in its salt form, which is often used to improve the solubility and stability of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-cyclopropylmorpholine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with epichlorohydrin, followed by cyclization with morpholine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity of the compound. The use of automated systems and stringent quality control measures ensures the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-cyclopropylmorpholine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the hydrochloride form is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents like ether or tetrahydrofuran.
Substitution: Hydroxide ions, alkoxide ions; conditionsaqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of cyclopropylmorpholine oxides.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
(3S)-3-cyclopropylmorpholine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3S)-3-cyclopropylmorpholine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may enhance the binding affinity of the compound to its target, leading to increased biological activity. The compound may modulate various biochemical pathways, resulting in its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S)-3-cyclopropylmorpholine
- (3S)-3-cyclopropylmorpholine;hydrobromide
- (3S)-3-cyclopropylmorpholine;hydroiodide
Uniqueness
(3S)-3-cyclopropylmorpholine;hydrochloride is unique due to its specific combination of the cyclopropyl group and the morpholine ring, which imparts distinct chemical and biological properties. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H14ClNO |
|---|---|
Molekulargewicht |
163.64 g/mol |
IUPAC-Name |
(3S)-3-cyclopropylmorpholine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-6(1)7-5-9-4-3-8-7;/h6-8H,1-5H2;1H/t7-;/m1./s1 |
InChI-Schlüssel |
QFBIHAFLFZURMD-OGFXRTJISA-N |
Isomerische SMILES |
C1CC1[C@H]2COCCN2.Cl |
Kanonische SMILES |
C1CC1C2COCCN2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


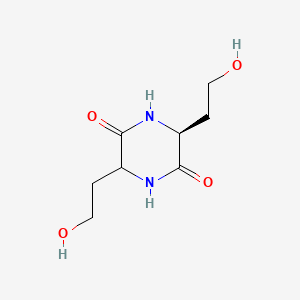


![5-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B14024020.png)
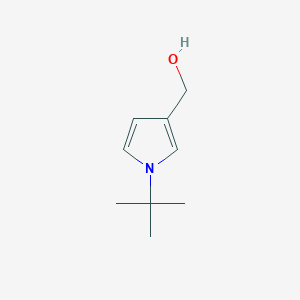
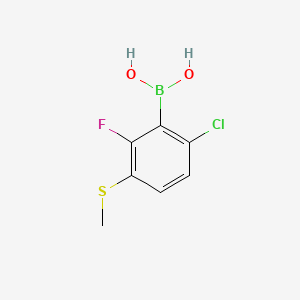
![3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14024033.png)
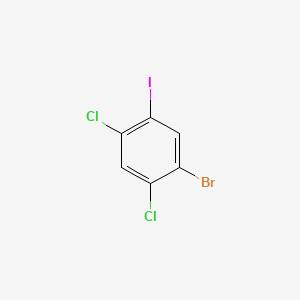
![Tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B14024040.png)
![2-(2-Chloro-7-methylimidazo[1,5-B]pyridazin-5-YL)acetic acid](/img/structure/B14024049.png)


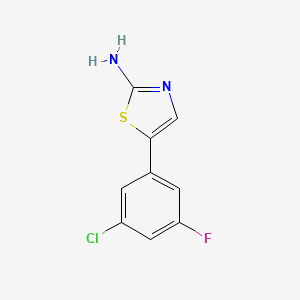
![4-Chloro-6,7-dihydro-5H-pyrimido[4,5-B][1,4]oxazine](/img/structure/B14024070.png)
